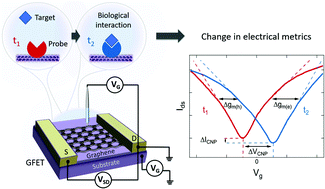Graphene field-effect transistors as bioanalytical sensors: design, operation and performance†
Analyst Pub Date: 2020-11-19 DOI: 10.1039/D0AN01661F
Abstract
Graphene field-effect transistors (GFETs) are emerging as bioanalytical sensors, in which their responsive electrical conductance is used to perform quantitative analyses of biologically-relevant molecules such as DNA, proteins, ions and small molecules. This review provides a detailed evaluation of reported approaches in the design, operation and performance assessment of GFET biosensors. We first dissect key design elements of these devices, along with most common approaches for their fabrication. We compare possible modes of operation of GFETs as sensors, including transfer curves, output curves and time series as well as their integration in real-time or a posteriori protocols. Finally, we review performance metrics reported for the detection and quantification of bioanalytes, and discuss limitations and best practices to optimize the use of GFETs as bioanalytical sensors.

Recommended Literature
- [1] LXX.—Action of mercurous nitrate on chloroauric acid
- [2] Structural properties of cationic surfactant-fatty alcohol bilayers: insights from dissipative particle dynamics†
- [3] Hierarchical battery electrodes based on inverted opal structures
- [4] Elastoplastic behavior of anisotropic, physically crosslinked hydrogel networks comprising stiff, charged fibrils in an electrolyte†
- [5] Effective catalysis of imine metathesis by means of fast transiminations between aromatic–aromatic or aromatic–aliphatic amines†
- [6] Conversion of polyethylene terephthalate into pure terephthalic acid through synergy between a solid-degrading cutinase and a reaction intermediate-hydrolysing carboxylesterase†
- [7] Structures and electronic properties of silicene clusters: a promising material for FET and hydrogen storage†
- [8] Cell-inspired biointerfaces constructed from patterned smart hydrogels for immunoassays in whole blood†
- [9] Enabling photocatalytic activity of [Ru(2,2′:6′,2′′-terpyridine)2]2+ integrated into a metal–organic framework†
- [10] Phase evolution in the alkane–P123–water–TEOS quadru-component system: a feasible route to different complex mesostructured materials†

Journal Name:Analyst
Research Products
-
CAS no.: 1330-49-0
-
CAS no.: 1458-99-7
-
CAS no.: 12090-66-3
-
CAS no.: 13398-79-3
-
CAS no.: 12234-92-3








